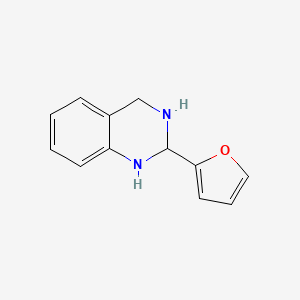
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinazoline is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to a tetrahydroquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1,2,3,4-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzylamine with furan-2-carbaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The tetrahydroquinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted furan derivatives, depending on the electrophilic reagent used.
Scientific Research Applications
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinazoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1,2,3,4-tetrahydroquinazoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,3,4-thiadiazole: Another heterocyclic compound with a furan ring, known for its antimicrobial properties.
2-(Furan-2-yl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring, used in the synthesis of pharmaceuticals.
2-(Furan-2-yl)-1,3,4-triazole: Known for its antifungal and anticancer activities.
Uniqueness
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinazoline is unique due to its specific combination of a furan ring and a tetrahydroquinazoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C12H12N2O/c1-2-5-10-9(4-1)8-13-12(14-10)11-6-3-7-15-11/h1-7,12-14H,8H2 |
InChI Key |
IZBKYCMKBIGPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)
![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)
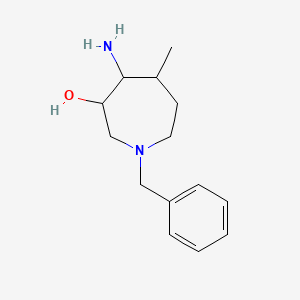
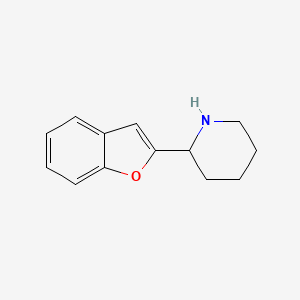
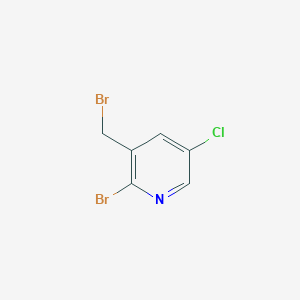
![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)

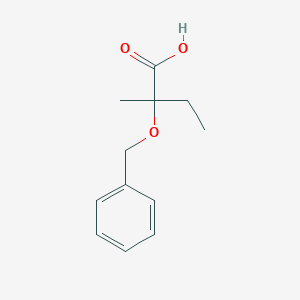
![Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13871671.png)
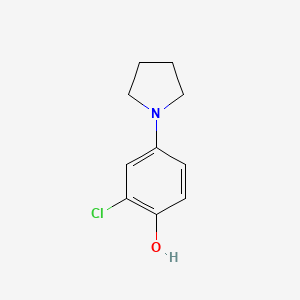

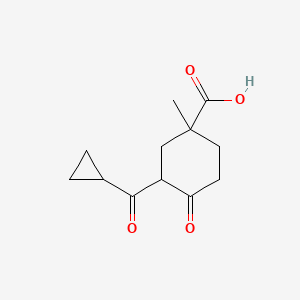
![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)
![2-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871692.png)
